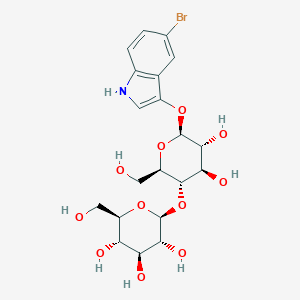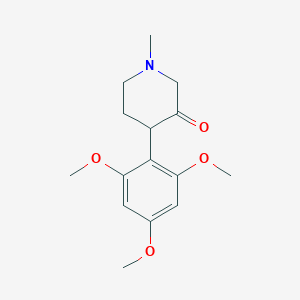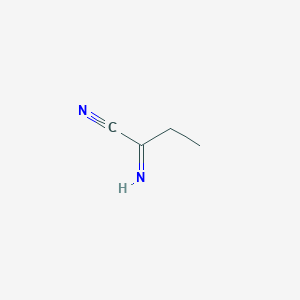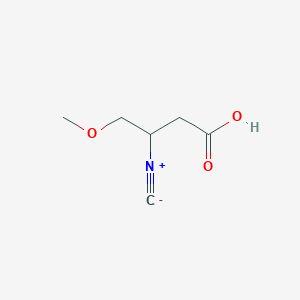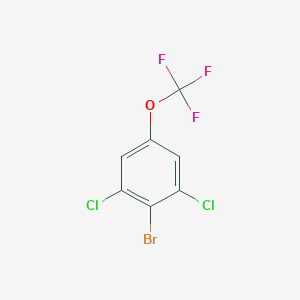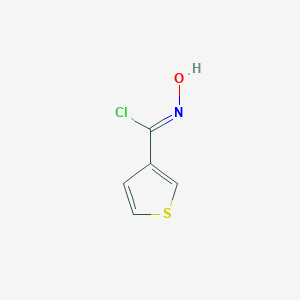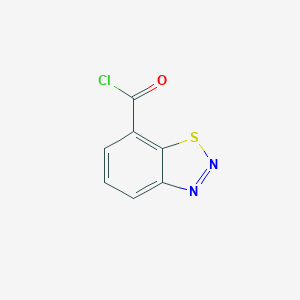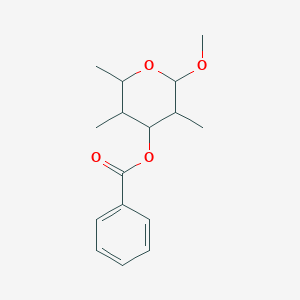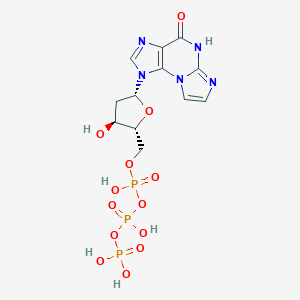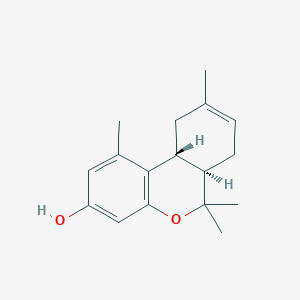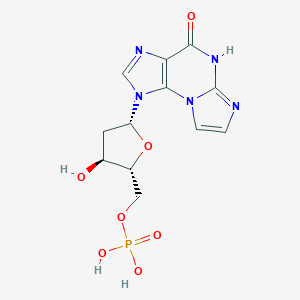
N(2),3-Ethenodeoxyguanosine 5'-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(2),3-Ethenodeoxyguanosine 5'-phosphate, also known as εdG-5'P, is a modified nucleotide that is formed by the reaction of DNA with certain carcinogens such as vinyl chloride and ethylene oxide. This modified nucleotide has been extensively studied due to its potential role in the initiation and progression of cancer.
Wirkmechanismus
The mechanism of action of εdG-5'P involves its incorporation into DNA during replication. This modified nucleotide can base pair with adenine, resulting in a G to A transition mutation. This mutation can lead to the formation of oncogenes or the inactivation of tumor suppressor genes, which can promote the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of εdG-5'P are not well understood, but it is believed to cause DNA damage and mutations. In addition, εdG-5'P has been shown to inhibit the activity of certain DNA repair enzymes, which can further increase the risk of DNA damage and mutations.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using εdG-5'P in lab experiments include its potential as a biomarker for exposure to carcinogens and its ability to induce mutations in DNA. However, the limitations of using εdG-5'P include its instability and the need for specialized analytical techniques to detect and quantify it.
Zukünftige Richtungen
For research on εdG-5'P include the development of more sensitive and specific analytical techniques for its detection and quantification, the investigation of its role in the initiation and progression of cancer, and the development of strategies to prevent its formation and incorporation into DNA.
Conclusion:
In conclusion, εdG-5'P is a modified nucleotide that is formed by the reaction of DNA with certain carcinogens. It has been extensively studied in the field of cancer research due to its potential role in the initiation and progression of cancer. The synthesis of εdG-5'P is challenging, and its instability and the need for specialized analytical techniques to detect and quantify it are limitations to its use in lab experiments. However, εdG-5'P has potential as a biomarker for exposure to carcinogens and as a tool for inducing mutations in DNA. Future research on εdG-5'P will help to further our understanding of its role in cancer development and may lead to the development of strategies to prevent its formation and incorporation into DNA.
Synthesemethoden
The synthesis of εdG-5'P involves the reaction of deoxyguanosine with a carcinogen that contains a double bond, such as vinyl chloride or ethylene oxide. This reaction results in the formation of εdG, which is then phosphorylated to form εdG-5'P. The synthesis of εdG-5'P is challenging due to its instability and the need for specialized analytical techniques to detect and quantify it.
Wissenschaftliche Forschungsanwendungen
εdG-5'P has been extensively studied in the field of cancer research, as it is believed to be a biomarker for exposure to certain carcinogens. It has been detected in the urine and blood of individuals exposed to vinyl chloride and ethylene oxide, and its levels have been correlated with the risk of developing cancer. In addition, εdG-5'P has been shown to induce mutations in DNA, which can lead to the initiation and progression of cancer.
Eigenschaften
CAS-Nummer |
121055-52-5 |
|---|---|
Produktname |
N(2),3-Ethenodeoxyguanosine 5'-phosphate |
Molekularformel |
C12H14N5O7P |
Molekulargewicht |
371.24 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H14N5O7P/c18-6-3-8(24-7(6)4-23-25(20,21)22)17-5-14-9-10(19)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18H,3-4H2,(H,13,15,19)(H2,20,21,22)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
MLEPRVZQWBELSK-XLPZGREQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)O)O |
Andere CAS-Nummern |
121055-52-5 |
Synonyme |
edGuo-P N(2),3-ethenodeoxyguanosine 5'-phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



